molecular formula C22H27IN6O7 B152045 3-Maleimidopropionylarginylmonoiodotyrosine CAS No. 138191-82-9

3-Maleimidopropionylarginylmonoiodotyrosine

Cat. No. B152045
M. Wt: 614.4 g/mol
InChI Key: AFNHYMBYOPDLFG-OYHNWAKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Maleimidopropionylarginylmonoiodotyrosine, also known as MITC, is a chemical compound used in scientific research. It is an iodine-containing tyrosine derivative that is commonly used as a labeling reagent in radioimmunoassay and for protein modification. MITC is a versatile molecule that can be used to study protein interactions, protein localization, and protein turnover. In

Mechanism Of Action

3-Maleimidopropionylarginylmonoiodotyrosine reacts with sulfhydryl groups on proteins to form covalent bonds. This reaction occurs through a thiol-disulfide exchange mechanism, which results in the formation of a stable thioether bond. The reaction between 3-Maleimidopropionylarginylmonoiodotyrosine and proteins is specific and selective, as it only reacts with sulfhydryl groups that are exposed on the surface of proteins.

Biochemical And Physiological Effects

3-Maleimidopropionylarginylmonoiodotyrosine has a number of biochemical and physiological effects on proteins. It can modify the structure and function of proteins, alter their localization, and affect their turnover. 3-Maleimidopropionylarginylmonoiodotyrosine can also affect the activity of enzymes and other proteins by modifying their active sites. The physiological effects of 3-Maleimidopropionylarginylmonoiodotyrosine are dependent on the specific protein that is modified, as well as the site of modification.

Advantages And Limitations For Lab Experiments

3-Maleimidopropionylarginylmonoiodotyrosine has several advantages for lab experiments. It is a specific and selective labeling reagent that can be used to study protein-protein interactions, protein localization, and protein turnover. 3-Maleimidopropionylarginylmonoiodotyrosine is also stable and can be used in a variety of experimental conditions. However, 3-Maleimidopropionylarginylmonoiodotyrosine has some limitations. It can only react with sulfhydryl groups that are exposed on the surface of proteins, which limits its use for studying proteins that are buried within a protein complex. 3-Maleimidopropionylarginylmonoiodotyrosine can also be toxic to cells at high concentrations, which can limit its use in cell-based experiments.

Future Directions

There are several future directions for the use of 3-Maleimidopropionylarginylmonoiodotyrosine in scientific research. One direction is the development of new labeling reagents that can be used to study proteins that are buried within a protein complex. Another direction is the use of 3-Maleimidopropionylarginylmonoiodotyrosine in combination with other labeling reagents to study protein interactions and localization in complex biological systems. Additionally, the development of new methods for the synthesis of 3-Maleimidopropionylarginylmonoiodotyrosine and other labeling reagents will enable researchers to study a wider range of proteins and biological processes.

Synthesis Methods

3-Maleimidopropionylarginylmonoiodotyrosine can be synthesized through a multi-step process. The first step involves the synthesis of N-(3-maleimidopropionyl) glycine, which is then reacted with L-arginine to form N-(3-maleimidopropionyl)arginine. The final step involves the reaction of N-(3-maleimidopropionyl)arginine with monoiodotyrosine to form 3-Maleimidopropionylarginylmonoiodotyrosine. The synthesis method of 3-Maleimidopropionylarginylmonoiodotyrosine is complex and requires expertise in organic chemistry.

Scientific Research Applications

3-Maleimidopropionylarginylmonoiodotyrosine is widely used in scientific research as a labeling reagent in radioimmunoassay and for protein modification. It is used to study protein interactions, protein localization, and protein turnover. 3-Maleimidopropionylarginylmonoiodotyrosine is also used to study the structure and function of proteins, as well as the role of proteins in various biological processes. 3-Maleimidopropionylarginylmonoiodotyrosine is a valuable tool for researchers studying protein-protein interactions, protein trafficking, and protein degradation.

properties

CAS RN

138191-82-9

Product Name

3-Maleimidopropionylarginylmonoiodotyrosine

Molecular Formula

C22H27IN6O7

Molecular Weight

614.4 g/mol

IUPAC Name

(2R)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]-iodoamino]-5-(2,5-dioxopyrrol-1-yl)-2-[(4-hydroxyphenyl)methyl]-3-oxopentanoic acid

InChI

InChI=1S/C22H27IN6O7/c23-29(19(34)15(24)2-1-10-27-21(25)26)22(20(35)36,12-13-3-5-14(30)6-4-13)16(31)9-11-28-17(32)7-8-18(28)33/h3-8,15,30H,1-2,9-12,24H2,(H,35,36)(H4,25,26,27)/t15-,22+/m0/s1

InChI Key

AFNHYMBYOPDLFG-OYHNWAKOSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@](C(=O)CCN2C(=O)C=CC2=O)(C(=O)O)N(C(=O)[C@H](CCCN=C(N)N)N)I)O

SMILES

C1=CC(=CC=C1CC(C(=O)CCN2C(=O)C=CC2=O)(C(=O)O)N(C(=O)C(CCCN=C(N)N)N)I)O

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)CCN2C(=O)C=CC2=O)(C(=O)O)N(C(=O)C(CCCN=C(N)N)N)I)O

Other CAS RN

138191-82-9

synonyms

3-maleimidopropionyl-Arg-I-Tyr
3-maleimidopropionylarginylmonoiodotyrosine
3-MPAIT

Origin of Product

United States

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